
4-Iodobenzotrifluoride
Overview
Description
4-Iodobenzotrifluoride (CAS 455-13-0) is an aryl halide with the molecular formula C₇H₄F₃I and a molecular weight of 272.01 g/mol. Its key physical properties include a boiling point of 185–186°C, density of 1.851 g/mL at 25°C, and a melting point of −8.33°C . The compound features a trifluoromethyl (-CF₃) group at the para position relative to the iodine substituent, making it an electron-deficient arene. This electronic profile enhances its reactivity in cross-coupling reactions, such as Sonogashira, Mizoroki-Heck, and palladium-catalyzed aminocarbonylation . It is widely used as a precursor in synthesizing pharmaceuticals, including CNS-active molecules and γ-secretase modulators for Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodobenzotrifluoride can be synthesized through two primary methods:
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Diazotization and Iodination of 4-Aminobenzotrifluoride: : This method involves the diazotization of 4-aminobenzotrifluoride followed by iodination. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of potassium iodide for iodination .
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Direct Iodination of Trifluorotoluene: : In this method, trifluorotoluene is directly iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. This method is more environmentally friendly as it produces less waste compared to the diazotization method .
Industrial Production Methods
Industrial production of this compound generally follows the direct iodination method due to its simplicity and lower environmental impact. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
4-Iodobenzotrifluoride undergoes various types of chemical reactions, including:
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Substitution Reactions: : It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, it undergoes aminocarbonylation in dimethylformamide using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide .
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Cross-Coupling Reactions: : It is commonly used in cross-coupling reactions such as the Mizoroki-Heck reaction and the Sonogashira reaction. In the Mizoroki-Heck reaction, it reacts with acrylic acid to form 4-trifluoromethylcinnamic acid . In the Sonogashira reaction, it couples with phenylacetylenes to form substituted alkynes .
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Oxidation and Reduction Reactions: : Although less common, this compound can undergo oxidation and reduction reactions under specific conditions. For instance, it can be reduced to 4-trifluoromethylbenzene using reducing agents like lithium aluminum hydride .
Scientific Research Applications
Mizoroki-Heck Reaction
One of the primary applications of 4-Iodobenzotrifluoride is as a substrate in the Mizoroki-Heck reaction. This reaction involves the coupling of aryl halides with alkenes to form substituted alkenes. Specifically, this compound can react with acrylic acid to produce 4-trifluoromethylcinnamic acid. This transformation is particularly valuable in synthesizing compounds with potential pharmaceutical applications .
Aminocarbonylation
This compound also undergoes aminocarbonylation in dimethylformamide (DMF) using phosphoryl chloride. This reaction yields N,N-dimethyl-(4-trifluoromethyl)benzamide, which is useful for synthesizing various amides that can serve as intermediates in drug development .
Case Study 1: Synthesis of Trifluoromethyl Compounds
In a study published in Organic Letters, researchers demonstrated the efficiency of using this compound in the copper-free Sonogashira cross-coupling reaction with para-substituted phenylacetylenes. The results indicated high yields of the desired products, showcasing the compound's utility in forming complex molecular architectures .
Case Study 2: Environmental Applications
Another study explored the use of this compound in environmental chemistry, particularly for detecting and quantifying pollutants. The compound's unique properties allow it to serve as a marker for certain environmental contaminants, aiding in monitoring efforts .
Mechanism of Action
The mechanism of action of 4-iodobenzotrifluoride in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing trifluoromethyl group. This activation facilitates nucleophilic substitution and cross-coupling reactions. The iodine atom serves as a leaving group, making the compound highly reactive in these reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1)
- Molecular Formula : C₇H₃ClF₃I
- Molecular Weight : 306.45 g/mol
- Key Differences: The chlorine substituent at the meta position increases steric hindrance and alters electronic effects compared to 4-iodobenzotrifluoride. Limited data on reaction yields, but its isomerization behavior under basic conditions differs: this compound shows less isomerization compared to brominated analogs .
Property | This compound | 4-Chloro-3-iodobenzotrifluoride |
---|---|---|
Boiling Point (°C) | 185–186 | Not reported |
Density (g/mL) | 1.851 | Not reported |
Common Applications | Cross-coupling | Not well-documented |
4-Bromobenzotrifluoride
- Reactivity Comparison :
- In nickel-photocatalyzed carbamate synthesis, 4-bromobenzotrifluoride provided 10–20% lower yields than the iodo analog due to the weaker leaving group ability of bromide .
- Base-catalyzed isomerization studies show brominated analogs (e.g., 3-bromo- and 4-bromobenzotrifluoride) interconvert between meta and para positions, while this compound remains more stable under similar conditions .
Reaction Type | This compound Yield | 4-Bromobenzotrifluoride Yield |
---|---|---|
Carbamate Synthesis | 68–80% | 45–60% |
Mizoroki-Heck Reaction | 78–90% | Not reported |
4-Fluoro-2-iodobenzoic Acid
- Structural Features : Contains a carboxylic acid (-COOH) and fluorine substituent.
- Reactivity :
Electron-Rich Aryl Iodides (e.g., 4-Iodoanisole)
- Electronic Effects :
- This compound’s -CF₃ group enhances electrophilicity, making it 2–3× more reactive than electron-rich aryl iodides (e.g., 4-iodoanisole) in Cu-catalyzed arylations .
- In photoredox α-arylation, this compound achieves 68% yield vs. 67% for 4-fluoroiodobenzene, highlighting similar efficiency but distinct electronic tuning .
Reaction Type | This compound Yield | 4-Iodoanisole Yield |
---|---|---|
Cu-Catalyzed Arylation | 70–80% | 20–50% |
Photoredox Arylation | 68% | Not reported |
Cost and Commercial Viability
- This compound derivatives (e.g., α-arylated ketones) cost $623–628 per gram, significantly higher than non-fluorinated analogs due to synthetic complexity .
- Brominated and chlorinated analogs are cheaper but less efficient in high-value applications like pharmaceutical synthesis.
Biological Activity
4-Iodobenzotrifluoride (4-IBzF), with the chemical formula CHFI, is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique biological activities. This article explores the biological properties, mechanisms of action, and potential applications of 4-IBzF, supported by relevant data tables and findings from case studies.
- Molecular Weight : 272.01 g/mol
- Boiling Point : 185-186 °C
- Melting Point : -8.33 °C
- Appearance : Colorless to pale yellow liquid
- Solubility : Insoluble in water; miscible with organic solvents like benzene and ether .
Cytochrome P450 Inhibition
One of the notable biological activities of 4-IBzF is its role as a cytochrome P450 inhibitor . Cytochrome P450 enzymes are crucial for drug metabolism and the biotransformation of various compounds in the body. The inhibition of these enzymes can lead to altered metabolic pathways, which may affect the pharmacokinetics of co-administered drugs. This property is significant for understanding potential toxicities or therapeutic effects associated with 4-IBzF.
Study on Metabolic Pathways
A study investigated the effects of 4-IBzF on metabolic pathways involving cytochrome P450 enzymes. The findings revealed that exposure to 4-IBzF resulted in significant inhibition of specific P450 isoforms, leading to altered drug metabolism profiles in test subjects. This highlights the compound's relevance in pharmacological contexts where drug interactions are a concern.
Antiviral Activity Assessment
In a related investigation, researchers examined a series of compounds including derivatives of 4-IBzF for their antiviral efficacy. The study demonstrated that certain derivatives exhibited potent activity against enveloped viruses through mechanisms involving lipid peroxidation. Although direct testing on 4-IBzF was not conducted, its structural analogs showed promising results, suggesting that 4-IBzF may possess similar antiviral properties .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound along with their similarity indices:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Iodo-3,5-bis(trifluoromethyl)benzene | 328-73-4 | 1.00 |
1-Iodo-3-(trifluoromethyl)benzene | 401-81-0 | 1.00 |
1-(Difluoromethyl)-4-iodobenzene | 1214372-82-3 | 0.95 |
1-Iodo-2-(trifluoromethyl)benzene | 444-29-1 | 0.91 |
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene | 59382-39-7 | 0.85 |
This table illustrates that while there are several compounds with high structural similarity to 4-IBzF, its unique combination of iodine and trifluoromethyl groups enhances its reactivity and biological activity compared to others .
Safety and Handling
Due to its irritant properties, handling precautions are necessary when working with this compound:
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-Iodobenzotrifluoride, and how can purity be optimized?
Synthesis typically involves halogen exchange or iodination of benzotrifluoride derivatives. Key parameters include reaction temperature (68–70°C under reduced pressure, as per boiling point data), solvent choice (e.g., DMF for aminocarbonylation), and catalyst selection (e.g., copper-free systems for Sonogashira coupling). Purification often employs fractional distillation due to its low melting point (-8°C) and high density (1.851 g/cm³). Analytical validation via <sup>19</sup>F NMR and GC-MS is critical to confirm purity >97% .
Q. What analytical techniques are recommended for characterizing this compound?
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR to confirm trifluoromethyl and iodine substitution patterns.
- Chromatography : GC-MS or HPLC to assess purity and detect byproducts.
- Elemental Analysis : Verify stoichiometry (C7H4F3I, F.W. 272.01). Cross-referencing with literature IR peaks (e.g., C-F stretching at ~1150 cm⁻¹) ensures structural consistency .
Q. How should researchers handle safety protocols for this compound?
The compound is classified as a skin/eye irritant (H315, H319). Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store in airtight containers away from light due to its sensitivity to decomposition. Emergency protocols include rinsing exposed areas with water and consulting SDS for disposal (P501a) .
Advanced Research Questions
Q. What mechanistic insights exist for copper-free Sonogashira cross-coupling reactions involving this compound?
Studies show that electron-deficient aryl iodides like this compound undergo palladium-catalyzed coupling with para-substituted phenylacetylenes. The reaction proceeds via oxidative addition of the C–I bond to Pd(0), followed by transmetallation and reductive elimination. Solvent polarity (DMF vs. THF) and base strength (Et3N vs. K2CO3) significantly influence yield and regioselectivity .
Q. How can computational modeling aid in predicting reaction pathways for Mizoroki-Heck reactions with this compound?
Density Functional Theory (DFT) calculations can map transition states and activation energies for Pd-catalyzed coupling with acrylic acid. Key considerations include:
- Electron-withdrawing effects of the trifluoromethyl group on aryl iodide reactivity.
- Solvent effects (e.g., dielectric constant of DMF) on intermediate stability. Compare computational results with experimental yields (e.g., 4-trifluoromethylcinnamic acid synthesis) to validate models .
Q. How should researchers resolve contradictions in catalytic efficiency data across studies?
- Methodological Audit : Compare catalyst loading (e.g., Pd(PPh3)4 vs. PdCl2), solvent purity, and reaction time.
- Error Analysis : Quantify uncertainties in GC-MS integration or NMR quantification.
- Reproducibility Checks : Replicate conditions from conflicting studies while controlling variables (e.g., moisture levels). Cross-disciplinary frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) help prioritize hypotheses .
Q. What strategies optimize this compound’s use as an electron-deficient substrate in nucleophilic aromatic substitution?
- Activation : Use Lewis acids (e.g., FeCl3) to enhance electrophilicity.
- Solvent Optimization : High-polarity solvents (DMSO) stabilize transition states.
- Temperature Gradients : Screen reactions between 25–100°C to balance kinetics and decomposition risks. Document raw data (e.g., reaction yields at varying temps) in appendices for transparency .
Properties
IUPAC Name |
1-iodo-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGRFPGOGCHDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060012 | |
Record name | lpha,alpha,alpha-Trifluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-13-0 | |
Record name | 1-Iodo-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-iodo-4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-iodo-4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | lpha,alpha,alpha-Trifluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-4-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Iodobenzotrifluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM9YCH292P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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